molecular formula C19H19ClN2OS B2729322 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide CAS No. 2034464-38-3

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide

Cat. No.: B2729322
CAS No.: 2034464-38-3
M. Wt: 358.88
InChI Key: ZHPHKFIIIHLALQ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzothiophene moiety linked via a dimethylaminoethyl chain to a 2-chlorobenzamide group, a framework often associated with bioactive molecules. Compounds with structural similarities to this reagent have been investigated as potent antagonists for specific G-protein coupled receptors. For instance, closely related molecules have demonstrated high potency as bradykinin B1 receptor antagonists, a target implicated in inflammatory and neuropathic pain pathways, as well as conditions such as asthma and migraine . This suggests potential application in research focused on inflammation, pain, and related disorders. The presence of the dimethylaminoethyl group is a common feature in many biologically active molecules and can influence the compound's solubility and its ability to interact with biological targets. The specific arrangement of its aromatic systems and the chlorine substituent are critical for its binding affinity and selectivity. As a research chemical, it serves as a valuable building block or lead compound for the development and optimization of novel therapeutic agents. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-22(2)17(15-12-24-18-10-6-4-7-13(15)18)11-21-19(23)14-8-3-5-9-16(14)20/h3-10,12,17H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPHKFIIIHLALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the benzo[b]thiophene derivative.

    Introduction of the chlorobenzamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques, high-throughput screening of reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzamide site.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its molecular targets.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide would depend on its specific biological activity. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound: N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide C₁₉H₁₉ClN₂OS (estimated) ~374.89 Benzothiophene core, dimethylaminoethyl linker, 2-chlorobenzamide CNS modulation, enzyme inhibition (speculative)
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline ring, dimethylaminopropyl chain, hydroxy group Kynurenine pathway research (e.g., neuroprotection)
N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4-chlorobenzamide C₂₁H₁₄ClN₂OS 392.87 Benzothiazole core, methylphenyl group, 4-chlorobenzamide Material science, kinase inhibition (speculative)
N-(2-Hydroxyethyl)-3-(2-[[3-(trifluoromethyl)phenoxy]methyl]-1-benzothiophen-7-yl)benzamide C₂₄H₂₀F₃NO₃S 467.48 Benzothiophene core, trifluoromethylphenoxy group, hydroxyethyl linker Fluorinated drug candidates (metabolic stability)
Key Observations:
  • Benzothiophene vs. Benzothiazole: The target compound’s benzothiophene core (C₇H₅S) differs from the benzothiazole (C₇H₅NS) in .
  • Chlorobenzamide Position : The 2-chloro substitution in the target compound contrasts with the 4-chloro analog in . This positional difference could influence steric interactions and dipole moments, affecting ligand-receptor compatibility .
  • Amino Group Variations: The dimethylaminoethyl chain in the target compound parallels the dimethylaminopropyl group in . Both groups enhance solubility, but the ethyl linker may reduce conformational flexibility compared to the propyl chain .
  • Fluorinated vs. Chlorinated Substituents : ’s trifluoromethyl group introduces high electronegativity and metabolic stability, contrasting with the target’s chloro substituent, which is smaller and less lipophilic .

Pharmacological and Functional Implications

  • Dimethylamino Groups: The dimethylamino moiety in the target compound and ’s analogs may facilitate interactions with acidic residues in enzyme active sites or neurotransmitter receptors (e.g., sigma receptors) .
  • Chlorine Substituents : Halogenated benzamides () are common in drug design for enhancing binding via halogen bonding. The 2-chloro position in the target compound may optimize steric compatibility with hydrophobic pockets .
  • Benzothiophene vs. Quinoline: Quinoline derivatives () often target enzymes like tryptophan hydroxylase, whereas benzothiophene-containing compounds may exhibit distinct selectivity profiles due to differences in aromatic stacking .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide is a complex organic compound that has attracted significant attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety , a dimethylamino group , and a chlorobenzamide structure . The structural formula is represented as follows:

C20H20ClFN2OS\text{C}_{20}\text{H}_{20}\text{Cl}\text{FN}_2\text{OS}

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Interaction : The benzothiophene moiety can interact with enzyme active sites, potentially modulating enzymatic activity.
  • Binding Affinity : The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions.
  • Cell Membrane Permeability : The chlorobenzamide contributes to the compound's lipophilicity, facilitating its passage through cellular membranes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting the proliferation of cancer cells.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells under stress conditions, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against ER stress in neuronal cells

Detailed Research Findings

  • Anticancer Mechanisms :
    • A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Studies :
    • Research highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in inflammatory diseases.
  • Neuroprotective Effects :
    • In models of oxidative stress, the compound showed protective effects on pancreatic β-cells, enhancing cell viability and function under conditions that typically induce cell death.

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